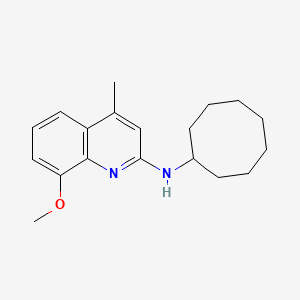
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine, also known as JNJ-10181457, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine exerts its pharmacological effects by selectively inhibiting the activity of Nav1.7, a subtype of voltage-gated sodium channels that is highly expressed in sensory neurons. By blocking the activity of Nav1.7, this compound reduces the influx of sodium ions into neurons, thereby decreasing the excitability of these cells and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of pain sensitivity, and the modulation of neurotransmitter release. It has also been shown to have a high degree of selectivity for Nav1.7, with minimal effects on other sodium channel subtypes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine for lab experiments is its high degree of selectivity for Nav1.7, which allows for the precise study of this sodium channel subtype without affecting other channels. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other ion channels and neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential long-term effects on neuronal function.
Synthesemethoden
The synthesis of N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine involves several steps, including the reaction of 2-chloro-8-methoxy-4-methylquinoline with cyclooctylamine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Several studies have demonstrated its efficacy in inhibiting the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This makes this compound a promising candidate for the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclooctyl-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-13-18(20-15-9-6-4-3-5-7-10-15)21-19-16(14)11-8-12-17(19)22-2/h8,11-13,15H,3-7,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMZKXYGAXYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5179375.png)
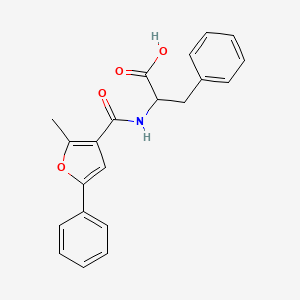
![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
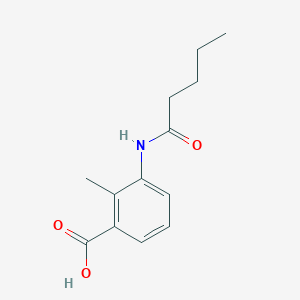
![1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179415.png)
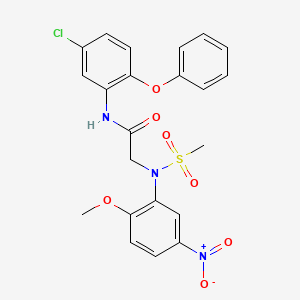


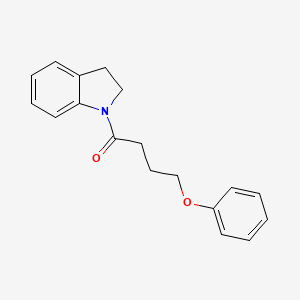
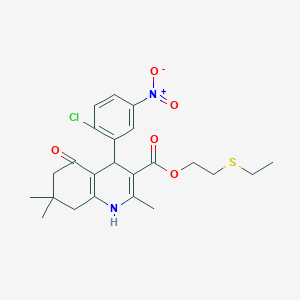
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
